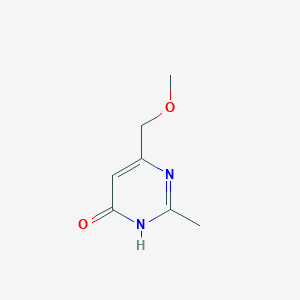
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine
Overview
Description
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a chemical compound with the molecular formula C7H10N2O2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C7H10N2O2) and molecular weight (154.16600 g/mol) . More detailed properties may be available in specialized chemical databases or literature .Scientific Research Applications
Synthesis and Process Research
4,6-Dichloro-2-methylpyrimidine, an important intermediate of synthetic anticancer drug dasatinib, can be synthesized from 4,6-dihydroxy-2-methylpyrimidine, which is similar to 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. This process involves cyclization and chlorination, highlighting the use of these compounds in pharmaceutical synthesis (Guo Lei-ming, 2012).
Precursor in Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a precursor structurally related to this compound, finds applications in the preparation of high explosives and medicinal products. Its synthesis and process chemistry have been explored, indicating the broader utility of similar pyrimidine derivatives (R. Patil, P. Jadhav, S. Radhakrishnan, T. Soman, 2008).
Novel Synthesis Applications
The synthesis of iminodipyrimidines from 4-amino-6-hydroxy-2-methylpyrimidine demonstrates the chemical versatility of similar pyrimidine structures. These processes have potential applications in developing new chemical entities (S. Nishigaki, K. Senga, K. Ogiwara, F. Yoneda, 1970).
Crystal Structures and Degradation Studies
Research on the crystal structures of compounds like 4-amino-5-methoxymethyl-2-methylpyrimidine, a close analog, helps in understanding the physicochemical properties of pyrimidine derivatives. This knowledge is crucial for pharmaceutical development and material sciences (R. Cramer, C. Waddling, Cy H. Fujimoto, David W. Smith, K. E. Kim, 1997).
Hydrogen Bonding and Structural Analysis
Studies on the hydrogen bonding in compounds like 2-amino-4-methoxy-6-methylpyrimidine shed light on the molecular interactions and stability of pyrimidine derivatives. This is significant for designing drugs and understanding their behavior in biological systems (C. Glidewell, J. N. Low, M. Melguizo, A. Quesada, 2003).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets, contributing to their potential as therapeutic agents .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or nucleic acids .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes, including nucleic acid synthesis and various metabolic pathways .
Result of Action
Pyrimidine derivatives are known to have various biological activities, including potential anticancer properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
properties
IUPAC Name |
4-(methoxymethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJBACRSCZJCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B1417410.png)
![ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417411.png)

![5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417415.png)

![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)
![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)


